Competitive Inhibition Potency: 3-Carboxypropyl-CoA Ki Matches Physiological Substrate Affinity
3-Carboxypropyl-CoA exhibits competitive inhibition of methylmalonyl-CoA mutase with a Ki value (89 ± 6 μM) in the same range as the Km of the physiological substrate succinyl-CoA [1]. This is in contrast to other substrate analogs such as ethylmalonyl-CoA, which is known as a poor substrate and induces less intense EPR signals than the natural substrate methylmalonyl-CoA [2]. The quantitative alignment of Ki with Km ensures that 3-Carboxypropyl-CoA competes effectively at physiologically relevant substrate concentrations without requiring supraphysiological inhibitor levels that could introduce off-target artifacts.
| Evidence Dimension | Inhibitor affinity constant (Ki) |
|---|---|
| Target Compound Data | Ki = 89 ± 6 μM |
| Comparator Or Baseline | Succinyl-CoA Km (in the same range as 89 μM); Ethylmalonyl-CoA (poor substrate with reduced EPR signal intensity) |
| Quantified Difference | Ki matches physiological Km range; inhibitor induces homolysis but not rearrangement |
| Conditions | Purified methylmalonyl-CoA mutase from Propionibacterium shermanii, EPR spectroscopy at 77K, pH 7.4 buffer |
Why This Matters
For investigators procuring inhibitors for MCM kinetic studies, this Ki value confirms that 3-Carboxypropyl-CoA can be used at concentrations that mimic physiological substrate levels, enabling competitive inhibition experiments without requiring excessive compound quantities.
- [1] Zhao Y, Abend A, Kunz M, Such P, Rétey J. Electron paramagnetic resonance studies of the methylmalonyl-CoA mutase reaction. Evidence for radical intermediates using natural and artificial substrates as well as the competitive inhibitor 3-carboxypropyl-CoA. Eur J Biochem. 1994 Nov 1;225(3):891-6. doi: 10.1111/j.1432-1033.1994.0891b.x. View Source
- [2] Zhao Y, Abend A, Kunz M, Such P, Rétey J. Eur J Biochem. 1994 Nov 1;225(3):891-6. (Semantic Scholar annotation on ethylmalonyl-CoA comparison). View Source
